DBM Linkers Yield Predominantly Homogeneous DAR 4 ADCs vs. Heterogeneous DAR 0–8 from Conventional Maleimide (MC) Linkers
When the DBM-MMAF payload (synthesized using a DBM-Aca linker scaffold analogous to Mal(Br2)-Aca-OSu) was conjugated to trastuzumab, the resulting ADC (TRA–DBM-MMAF) exhibited a predominantly homogeneous DAR of 4, as confirmed by hydrophobic interaction chromatography (HIC) and native LC/MS analysis. In direct contrast, the analogous ADC prepared with a conventional maleimide (MC) linker (TRA–MC-MMAF) produced a heterogeneous mixture with DAR species ranging from 0 to 8, representing dozens of chemically distinct molecules [1]. Despite the covalent modification, SPR analysis confirmed that antigen binding affinity was fully preserved: TRA–DBM-MMAF showed KD = 0.24 nM vs. unconjugated trastuzumab KD = 0.23 nM, demonstrating that DBM rebridging does not compromise target recognition [1].
| Evidence Dimension | ADC Drug-to-Antibody Ratio (DAR) Distribution |
|---|---|
| Target Compound Data | Predominantly DAR 4 (homogeneous, single predominant species) |
| Comparator Or Baseline | MC-MMAF conjugate: heterogeneous mixture with DAR 0, 2, 4, 6, 8 (dozens of chemically distinct species) |
| Quantified Difference | DBM: single predominant DAR 4 species vs. MC: continuous distribution of DAR 0–8 species |
| Conditions | Trastuzumab (anti-HER2) conjugation; HIC and native LC/MS analysis; PBS pH 7.4 |
Why This Matters
Homogeneous DAR 4 ensures lot-to-lot reproducibility, simplifies regulatory characterization, and eliminates confounding pharmacological effects from DAR 0 (inactive) and DAR >4 (toxic) subpopulations that plague conventional heterogeneous ADCs [1].
- [1] Behrens, C. R., et al. (2015). Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs. Molecular Pharmaceutics, 12(11), 3986–3998. View Source
